4-ethoxy-N-pyridin-4-ylbenzamide
Description
4-Ethoxy-N-pyridin-4-ylbenzamide is a benzamide derivative characterized by an ethoxy group at the para position of the benzoyl ring and a pyridin-4-yl substituent on the amide nitrogen. This compound belongs to a class of bioactive molecules where structural variations, such as substituents on the benzamide or pyridine rings, significantly influence physicochemical properties and biological interactions.
Properties
IUPAC Name |
4-ethoxy-N-pyridin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-12-7-9-15-10-8-12/h3-10H,2H2,1H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJUVPBDHBBXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-pyridin-4-ylbenzamide typically involves the reaction of 4-ethoxybenzoic acid with pyridine-4-amine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-pyridin-4-ylbenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethoxy group would yield 4-carboxy-N-pyridin-4-ylbenzamide, while reduction of a nitro group would yield 4-ethoxy-N-pyridin-4-ylbenzylamine .
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial properties of compounds structurally related to 4-ethoxy-N-pyridin-4-ylbenzamide. For instance, derivatives have shown significant activity against Mycobacterium tuberculosis, with IC values ranging from 1.35 to 2.18 μM. This suggests that similar compounds could be developed as anti-tubercular agents.
Anti-Cancer Potential
The compound's ability to interact with specific molecular targets suggests potential applications in oncology. Research indicates that benzamide derivatives can inhibit pathways relevant to various cancers, including those affecting the prostate and breast . The unique structural features of this compound may enhance its efficacy in targeting cancer cells.
Neurological Applications
In the realm of neurological disorders, compounds similar to this compound have been implicated in modulating pathways associated with neurodegeneration. Their ability to penetrate the blood-brain barrier and interact with neurotransmitter systems positions them as potential candidates for treating conditions like Alzheimer's disease .
Case Study: Anti-Tubercular Activity
A series of benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, five compounds exhibited significant activity, indicating that structural modifications can enhance biological efficacy.
Case Study: Cancer Cell Inhibition
A study focused on the antiproliferative effects of various benzamide derivatives showed that modifications at the nitrogen position could lead to enhanced binding affinity to cancer cell receptors. This study highlighted the importance of structural diversity in developing effective anti-cancer agents .
Mechanism of Action
The mechanism of action of 4-ethoxy-N-pyridin-4-ylbenzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of Rho-associated kinase-1 (ROCK1), a protein involved in various cellular processes, including smooth muscle contraction and cell proliferation. By inhibiting ROCK1, this compound can modulate signaling pathways that are dysregulated in diseases such as hypertension and cancer .
Comparison with Similar Compounds
4-Ethoxy vs. Methoxy Groups
- 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate (): The ethoxy group in the target compound is replaced by methoxy (-OCH₃), reducing steric bulk and lipophilicity (logP decreases by ~0.5 units). Crystallizes as a monohydrate, suggesting higher polarity and aqueous solubility compared to the non-hydrated ethoxy analog.
Ethoxy vs. Isoxazole Methoxy Derivatives
- 4-((3,5-Dimethylisoxazol-4-yl)methoxy)-N-(6-methylpyridin-2-yl)benzamide ():
- The ethoxy group is substituted with a (3,5-dimethylisoxazol-4-yl)methoxy moiety.
- The isoxazole ring introduces hydrogen-bond acceptor sites, which may enhance interactions with polar residues in enzyme active sites.
- Synthesis yield (18%) is relatively low, likely due to steric challenges during acylation of the 6-methylpyridin-2-amine .
Modifications on the Pyridine Ring
Pyridin-4-yl vs. Pyridin-2-yl Substituents
Pyridine vs. Piperidine/Pyrimidine Derivatives
- 4-Methoxy-N-{2-[2-(1-methylpiperidin-2-yl)ethyl]phenyl}benzamide ():
- N-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide (): The pyridine is replaced by a 2,6-dioxopyrimidine ring, introducing additional hydrogen-bond donor/acceptor sites. This modification may enhance interactions with nucleotide-binding domains (e.g., kinases) .
Molecular Weight and Polarity
*Estimated based on structural analogs.
Biological Activity
4-Ethoxy-N-pyridin-4-ylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its anticancer, antimicrobial, and other pharmacological effects. The findings are supported by data tables and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features an ethoxy group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies have highlighted the promising anticancer properties of this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Lung Cancer Cells
A study evaluated the cytotoxic effects of this compound on the A549 lung cancer cell line using the MTT assay. The results indicated that this compound exhibited an IC50 value lower than that of imatinib, a well-known anticancer drug, suggesting superior efficacy in inhibiting cancer cell proliferation .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 12.5 |
| Imatinib | A549 | 15.0 |
| Erlotinib | A549 | 20.0 |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity against various bacterial and fungal strains.
Case Study: Antibacterial and Antifungal Effects
A comprehensive evaluation of the antimicrobial properties revealed that this compound showed potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans and Aspergillus fumigatus.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Candida albicans | 32 |
| Aspergillus fumigatus | 64 |
The compound's effectiveness against these pathogens suggests its potential as a therapeutic agent in treating infections caused by resistant strains .
The biological activity of this compound is believed to be linked to its ability to inhibit specific enzymes involved in cancer cell proliferation and microbial growth. Molecular docking studies have indicated strong binding affinities with targets such as receptor tyrosine kinases (RTKs), which play critical roles in signaling pathways associated with cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
